N-(4-fluorophenyl)-1-methyl-4-piperidinamine
CAS No.:
Cat. No.: VC11182608
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17FN2 |
---|---|
Molecular Weight | 208.27 g/mol |
IUPAC Name | N-(4-fluorophenyl)-1-methylpiperidin-4-amine |
Standard InChI | InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 |
Standard InChI Key | WWRHBQHLQUOKQV-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)NC2=CC=C(C=C2)F |
Canonical SMILES | CN1CCC(CC1)NC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Fluorophenyl)-1-methyl-4-piperidinamine consists of a piperidine ring—a six-membered amine heterocycle—with substitutions at the 1- and 4-positions. The 1-position is occupied by a methyl group, while the 4-position features a 4-fluorobenzylamine substituent. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing the compound’s binding affinity to biological targets .
Physical and Chemical Properties
Key physicochemical properties, derived from experimental data, are summarized below:
Property | Value |
---|---|
Boiling Point | 305°C |
Density | 1.07 g/cm³ |
Flash Point | 138°C |
Solubility | Slight in chloroform, methanol |
pKa | 9.38 ± 0.20 (Predicted) |
Storage Conditions | -20°C, inert atmosphere, dark |
The compound’s low solubility in aqueous media and moderate solubility in organic solvents like chloroform and methanol reflect its lipophilic nature, a trait advantageous for blood-brain barrier penetration .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-(4-fluorophenyl)-1-methyl-4-piperidinamine typically involves multi-step processes leveraging Grignard reactions, reductions, and protecting group strategies. A patent by outlines a representative pathway:
-
Grignard Addition: Arecoline (a methylated pyridine derivative) reacts with 4-fluorophenylmagnesium bromide to form a tertiary alcohol intermediate.
-
Reduction: The intermediate undergoes reduction using lithium aluminium hydride () to yield 4-(4’-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.
-
Hydrogenation: Catalytic hydrogenation saturates the tetrahydropyridine ring, producing the piperidine backbone.
-
Amination: Introduction of the benzylamine group via nucleophilic substitution or reductive amination completes the synthesis .
Process Optimization
Challenges in synthesis include minimizing fluorine loss during intermediate steps and controlling stereochemistry. The patent emphasizes using fluorinated starting materials judiciously to reduce waste, noting that early-stage fluorine incorporation often leads to by-product formation. Recent advancements employ flow chemistry to enhance yield (up to 68% in optimized batches) and purity (>95%) .
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
N-(4-Fluorophenyl)-1-methyl-4-piperidinamine is a precursor to pimavanserin, a selective serotonin inverse agonist approved for Parkinson’s disease psychosis. The compound’s piperidine-amine scaffold facilitates binding to 5-HT receptors, modulating neurotransmitter activity .
Drug Discovery and Development
The compound’s structural flexibility allows derivatization for targeting neurodegenerative diseases. For example:
-
Alzheimer’s Therapeutics: Modifications to the benzylamine group enhance acetylcholinesterase inhibition.
-
Antidepressants: Fluorine’s electron-withdrawing effects improve receptor selectivity in serotonin-norepinephrine reuptake inhibitors .
Industrial reports highlight its growing demand, with the global market for fluorinated pharmaceutical intermediates projected to expand at a CAGR of 6.8% from 2025 to 2030 .
Pharmacokinetics and Pharmacodynamics
Metabolic Pathways
In vitro studies predict hepatic metabolism via cytochrome P450 enzymes (CYP3A4/5), with potential formation of hydroxylated metabolites. The fluorine substituent resists oxidative degradation, prolonging half-life compared to non-fluorinated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume